tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate
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Overview
Description
tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate: is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by sulfonamide formation and esterification.
Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring system.
Sulfonamide Formation:
Esterification: The final step involves the esterification of the sulfonamide intermediate with tert-butyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazolopyridine core or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s triazolopyridine core is known for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate
- tert-butyl 2-(3-methyl-N-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate
Uniqueness
The uniqueness of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate lies in its specific substitution pattern and the presence of the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-[3-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-14-8-6-9-16(12-14)24(13-18(25)28-20(3,4)5)29(26,27)17-10-7-11-23-15(2)21-22-19(17)23/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKNJFORAOFBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CN3C2=NN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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